Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride
Overview
Description
Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride is a chemical compound known for its unique structural features and versatile applications. The compound contains a piperazine ring substituted with a 3,5-bis(trifluoromethyl)phenyl sulfonyl group, making it a valuable entity in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride typically involves the reaction of piperazine with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted piperazine compounds .
Scientific Research Applications
Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Other piperazine derivatives with different substituents on the piperazine ring.
Trifluoromethyl-substituted compounds: Compounds with trifluoromethyl groups attached to aromatic rings.
Uniqueness
Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride is unique due to the presence of both the piperazine ring and the 3,5-bis(trifluoromethyl)phenyl sulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2O2S.ClH/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)23(21,22)20-3-1-19-2-4-20;/h5-7,19H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREFTIFOIBSXDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20243073 | |
Record name | Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20243073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97630-12-1 | |
Record name | Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097630121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20243073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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